N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide
Description
N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of the isoxazole ring adds to its chemical diversity and potential biological activities .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-16-12(18)8-3-2-7(6-9(8)13(16)19)15-11(17)10-4-5-14-20-10/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZTNDSCTVIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold The reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases to adjust the pH of the reaction mixture .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is unique due to the presence of both the isoindoline and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
Biological Activity
N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is an organic compound belonging to the isoindoline derivatives, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex molecular structure that includes both isoindoline and isoxazole rings. This dual-ring configuration enhances its potential for various biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methyl-1,3-dioxoisoindol-5-yl)isoxazole-5-carboxamide |
| Molecular Formula | C₁₃H₉N₃O₄ |
| Molecular Weight | 245.22 g/mol |
| CAS Number | 919759-42-5 |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may affect sirtuins, a family of NAD+-dependent deacylases involved in cellular regulation and longevity .
- Receptor Binding : this compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress and related damage. This activity is crucial for preventing various diseases linked to oxidative damage .
Biological Activities
Research has demonstrated a range of biological activities associated with this compound:
- Anticancer Activity : Studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease contexts.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the effects of various isoindoline derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 15 μM. The mechanism was linked to the induction of apoptosis via caspase activation .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focusing on inflammatory diseases, the compound was tested in a murine model of colitis. Results showed a marked reduction in clinical scores and histological damage when treated with this compound compared to controls. The study highlighted its potential as a therapeutic agent for inflammatory bowel diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves multi-step condensation reactions. For instance, ultrasound-assisted synthesis with ytterbium triflate as a catalyst in ethanol at room temperature achieves ~95% purity without recrystallization . Optimization strategies include varying catalysts (e.g., Lewis acids), solvent polarity, and reaction time. Monitoring via TLC or HPLC ensures intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm). Substituent effects (e.g., methyl groups) split peaks, as seen in analogs .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 218 for C11H10N2O3) and fragmentation patterns confirm structural integrity .
- X-ray Crystallography : Determines absolute configuration, as demonstrated for related isoxazole-carboxamide derivatives .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification (Category 4 oral toxicity, H302; Category 2 skin irritation, H315), use PPE (gloves, lab coats), fume hoods, and emergency eyewash stations. Store at 2–8°C in airtight containers away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structure data (e.g., C11H10N2O3, 218.21 g/mol) identifies binding affinities to enzymes like cyclooxygenase-2. Density Functional Theory (DFT) calculates electrostatic potential surfaces to rationalize reactivity at the carboxamide group .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Structural Analog Analysis : Compare derivatives (e.g., methyl vs. methoxy substituents) to isolate pharmacophore contributions .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, conflicting IC50 values in kinase inhibition may arise from ATP concentration variations .
Q. How do substituents on the isoindolinone ring influence physicochemical properties?
- Methodological Answer :
- LogP Studies : Introduce electron-withdrawing groups (e.g., -NO2) to decrease lipophilicity, improving aqueous solubility.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals melting point shifts (e.g., 210–228°C for aryl-substituted analogs), correlating with crystallinity .
Q. How to design stability studies under varying environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
